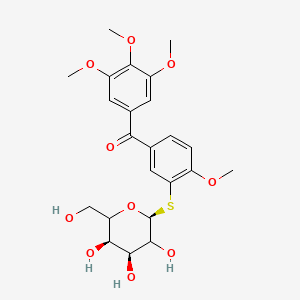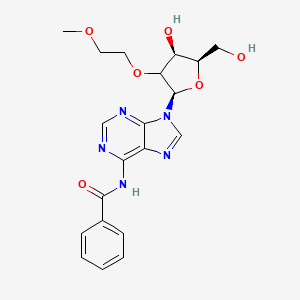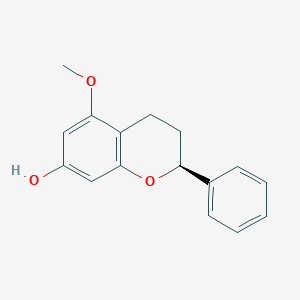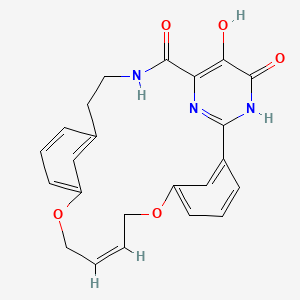
Antibacterial agent 130
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibacterial Agent 130 is a synthetic compound known for its potent antibacterial properties. It has been developed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound is part of a new generation of antibacterial agents designed to address the growing issue of antibiotic resistance.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 130 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial step typically involves the preparation of a core structure, followed by functionalization to introduce specific antibacterial moieties. Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the optimization of reaction parameters such as temperature, pressure, and pH. Advanced purification techniques, including crystallization and chromatography, are employed to isolate the final product.
化学反应分析
Types of Reactions: Antibacterial Agent 130 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains.
科学研究应用
Antibacterial Agent 130 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the mechanisms of antibacterial action and to develop new synthetic methodologies.
Biology: Employed in studies to understand bacterial resistance mechanisms and to identify potential targets for new antibacterial agents.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by multidrug-resistant bacteria.
Industry: Utilized in the development of antibacterial coatings and materials to prevent bacterial contamination.
作用机制
The mechanism of action of Antibacterial Agent 130 involves the disruption of bacterial cell wall synthesis, leading to cell lysis and death. It targets specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, this compound prevents the formation of a functional cell wall, resulting in bacterial cell death.
相似化合物的比较
Penicillin: Targets bacterial cell wall synthesis but has a different chemical structure and mechanism of action.
Vancomycin: Also inhibits cell wall synthesis but is used primarily for Gram-positive bacteria.
Ciprofloxacin: Targets bacterial DNA gyrase, a different molecular target compared to Antibacterial Agent 130.
Uniqueness: this compound is unique in its ability to target a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. Its synthetic nature allows for modifications to enhance its efficacy and reduce resistance development.
属性
分子式 |
C23H28O10S |
|---|---|
分子量 |
496.5 g/mol |
IUPAC 名称 |
[4-methoxy-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylphenyl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C23H28O10S/c1-29-13-6-5-11(18(25)12-7-14(30-2)22(32-4)15(8-12)31-3)9-17(13)34-23-21(28)20(27)19(26)16(10-24)33-23/h5-9,16,19-21,23-24,26-28H,10H2,1-4H3/t16?,19-,20-,21?,23-/m0/s1 |
InChI 键 |
MGBZLSXWJZVCBJ-RSEIVKCDSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC)S[C@H]3C([C@H]([C@H](C(O3)CO)O)O)O |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC)SC3C(C(C(C(O3)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-methyl-3-(1-methylimidazol-4-yl)-4-[[4-(trifluoromethyl)phenyl]methylamino]benzenesulfonamide](/img/structure/B12397504.png)





![10-[[1-[2-(2-Fluoroethoxy)ethyl]triazol-4-yl]methyl]-2-methoxy-5,6-dimethylacridin-9-one](/img/structure/B12397535.png)
![1-[(2R,3R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397539.png)




